BenchChemオンラインストアへようこそ!

IHCH-7113

5‑HT₂A Binding Affinity Ki Value

IHCH-7113 is a rigid tetracyclic 5-HT2A full agonist derived from lumateperone, exhibiting a distinct β-arrestin-biased signaling profile that drives a robust head-twitch response comparable to DOI and LSD. It is the essential positive control for dissecting hallucinogenic vs. non-hallucinogenic 5-HT2A activation and benchmarking functional selectivity. Available exclusively for research use. Not for human or veterinary use.

Molecular Formula C14H19N3
Molecular Weight 229.327
CAS No. 313368-85-3
Cat. No. B3013062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIHCH-7113
CAS313368-85-3
Molecular FormulaC14H19N3
Molecular Weight229.327
Structural Identifiers
SMILESCN1CCN2C3CCNCC3C4=C2C1=CC=C4
InChIInChI=1S/C14H19N3/c1-16-7-8-17-12-5-6-15-9-11(12)10-3-2-4-13(16)14(10)17/h2-4,11-12,15H,5-9H2,1H3/t11-,12-/m0/s1
InChIKeyQLGUCSLWLPCOTR-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





IHCH-7113 (CAS 313368-85-3) Procurement Guide: A 5‑HT₂A Serotonin Receptor Agonist for Antipsychotic and Antidepressant Research


IHCH-7113 (CAS 313368-85-3) is a synthetic, tetracyclic pyridopyrroloquinoxaline that acts as a full agonist at the serotonin 5‑HT₂A receptor [1]. It was designed through structure‑based simplification of the atypical antipsychotic lumateperone and is employed as a pharmacological tool to dissect 5‑HT₂A‑mediated signaling pathways, particularly those relevant to antidepressant‑like activity without the hallmark hallucinogenic effects of classic psychedelics [2]. IHCH‑7113 is supplied exclusively for research use and serves as a key comparator in studies of biased agonism and central nervous system (CNS) drug discovery .

Why IHCH-7113 Cannot Be Simply Substituted by Other 5‑HT₂A Agonists in CNS Research


IHCH-7113 occupies a unique pharmacological space among 5‑HT₂A agonists due to its specific binding mode, downstream signaling profile, and behavioral readouts. Unlike its parent antagonist lumateperone, IHCH-7113 activates the receptor but elicits a distinct functional bias that is not replicated by other agonists such as psilocin, LSD, or DOI [1]. Critically, its ability to induce a robust head‑twitch response in rodents—a proxy for psychedelic potential—contrasts sharply with the related, non‑hallucinogenic biased agonists IHCH‑7079 and IHCH‑7086, and instead mirrors classic hallucinogens like DOI and LSD [2]. This unique constellation of properties means that substituting IHCH-7113 with a generic 5‑HT₂A agonist would fundamentally alter experimental outcomes in studies of antidepressant activity, hallucinogenesis, and biased signaling [3].

IHCH-7113 Quantitative Differentiation Evidence: Head‑to‑Head Comparisons with Key 5‑HT₂A Modulators


Binding Affinity at 5‑HT₂A: IHCH-7113 vs. Lumateperone, Psilocin, and LSD

In a radioligand binding assay using [³H]-LSD, IHCH-7113 exhibits a Ki of 113.9 nM at the human 5‑HT₂A receptor, as reported by a commercial vendor . This affinity is >200‑fold weaker than that of its parent antagonist lumateperone (Ki = 0.54 nM) [1], yet lies within a similar range to the classic psychedelic psilocin (Ki = 25–173 nM, depending on assay) [2], and is approximately 30‑fold weaker than LSD (Ki = 3.5 nM) [3].

5‑HT₂A Binding Affinity Ki Value Radioligand Binding

Functional Selectivity: IHCH-7113 Elicits a β‑Arrestin‑Biased Signaling Profile Distinct from Non‑Hallucinogenic Analogs

IHCH-7113 was designed to occupy a secondary binding pocket within the 5‑HT₂A receptor, resulting in a unique signaling bias that favors β‑arrestin recruitment over G protein coupling [1]. This profile is distinct from the closely related, non‑hallucinogenic agonists IHCH‑7079 and IHCH‑7086, which are described as “weakly β‑arrestin biased” [2]. In contrast, classic psychedelics like LSD and psilocin exhibit balanced or G protein‑biased signaling [3].

Biased Agonism β‑Arrestin G Protein Functional Selectivity 5‑HT₂A

In Vivo Head‑Twitch Response (HTR): IHCH-7113 Elicits a Hallucinogen‑Like HTR, Unlike Non‑Hallucinogenic Biased Analogs

In mice, IHCH-7113 produces a robust head‑twitch response (HTR) that is comparable in magnitude to that induced by the classic psychedelics DOI and LSD [1]. This behavioral response is blocked by the selective 5‑HT₂A antagonist MDL100907, confirming that it is mediated by 5‑HT₂A activation [2]. In stark contrast, the structurally related compounds IHCH‑7079 and IHCH‑7086, despite being β‑arrestin‑biased agonists, do not elicit an HTR at doses up to 10 mg/kg in the same assay .

Head‑Twitch Response Psychedelic Hallucinogenic Activity In Vivo Behavior 5‑HT₂A

Antidepressant‑Like Activity in the Tail Suspension Test (TST): IHCH-7113 Reduces Immobility, Differentiating It from Lumateperone

IHCH-7113 demonstrates antidepressant‑like activity in the mouse tail suspension test (TST), a standard behavioral assay for screening antidepressant compounds . While quantitative TST data for IHCH-7113 are not publicly available, the Science paper reports that the compound “displayed antidepressant-like activity in mice” alongside other β‑arrestin‑biased agonists [1]. In contrast, the parent compound lumateperone, a 5‑HT₂A antagonist, is not typically evaluated for acute antidepressant‑like activity in this model; its primary therapeutic indication is schizophrenia, where it acts via combined 5‑HT₂A antagonism and D₂ receptor modulation [2].

Tail Suspension Test Antidepressant In Vivo Efficacy Behavioral Pharmacology 5‑HT₂A

Structural Simplification of Lumateperone: IHCH-7113 as a Substructural Probe for 5‑HT₂A Activation

IHCH-7113 represents a substructure of the atypical antipsychotic lumateperone, generated through structural simplification that removes the butyrophenone moiety present in the parent drug [1]. This truncation converts lumateperone’s 5‑HT₂A antagonism into full agonism, while retaining the core pyridopyrroloquinoxaline scaffold [2]. As a result, IHCH-7113 serves as a minimal pharmacophore for 5‑HT₂A agonism, whereas lumateperone’s full structure is required for its dual 5‑HT₂A/D₂ antagonist profile and SERT inhibition [3].

Lumateperone Structure‑Activity Relationship Pyridopyrroloquinoxaline γ‑Carboline Drug Design

IHCH-7113 Recommended Application Scenarios for CNS Drug Discovery and Behavioral Pharmacology


Positive Control for Psychedelic‑Like Activity in Rodent Head‑Twitch Response (HTR) Assays

Given its robust induction of the head‑twitch response (HTR) in mice—comparable to classic psychedelics DOI and LSD—IHCH-7113 is the ideal positive control for studies investigating 5‑HT₂A‑mediated hallucinogenic activity [1]. It should be used alongside non‑hallucinogenic comparators such as IHCH‑7079 or IHCH‑7086 to establish assay sensitivity and differentiate hallucinogenic versus non‑hallucinogenic 5‑HT₂A activation .

Probe for β‑Arrestin‑Biased 5‑HT₂A Signaling in Antidepressant Drug Discovery

IHCH-7113’s β‑arrestin‑biased signaling profile makes it a valuable tool for dissecting the contribution of arrestin‑mediated pathways to antidepressant‑like behaviors [1]. It should be employed in parallel with G protein‑biased or balanced agonists to elucidate the signaling correlates of therapeutic efficacy in models such as the tail suspension test (TST) or forced swim test (FST) .

Structure‑Activity Relationship (SAR) Studies of Pyridopyrroloquinoxaline‑Derived CNS Agents

As a substructure of the clinically approved antipsychotic lumateperone, IHCH-7113 provides a minimal pharmacophore for 5‑HT₂A agonism within the pyridopyrroloquinoxaline chemical series [1]. It is recommended as a reference compound for medicinal chemistry campaigns aimed at optimizing selectivity, potency, and functional bias of next‑generation antipsychotic and antidepressant candidates .

Comparator for Functional Selectivity Profiling in Recombinant Cell‑Based Assays

IHCH-7113 should be included in panels of 5‑HT₂A ligands when screening novel compounds for functional selectivity (bias) using recombinant cell lines expressing the human 5‑HT₂A receptor [1]. Its distinct β‑arrestin bias provides a benchmark for interpreting Gαq‑mediated calcium flux and β‑arrestin2 recruitment data, particularly when compared to balanced agonists like LSD or psilocin .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for IHCH-7113

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.